Product packaging for 6-Iodoimidazo[1,2-a]pyridine(Cat. No.:CAS No. 426825-75-4)

6-Iodoimidazo[1,2-a]pyridine

Cat. No.: B1303834
CAS No.: 426825-75-4
M. Wt: 244.03 g/mol
InChI Key: ZYXOOFUOEJPQKM-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Chemical Science

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5-6 heterocyclic ring system, is recognized as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its wide-ranging biological activities, which include anti-cancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net The versatility of this core has led to the development of several commercial drugs, such as Zolpidem for insomnia, Olprinone for acute heart failure, and Soraprazan for acid-related disorders. nih.govmdpi.com Beyond its pharmaceutical importance, the imidazo[1,2-a]pyridine moiety is also a subject of interest in materials science due to its unique photophysical properties. researchgate.netmdpi.com The continued exploration of this scaffold involves structural modifications to discover new therapeutic agents and develop novel functional materials. researchgate.netchemrxiv.org

Research Focus on Halogenated Imidazo[1,2-a]pyridine Derivatives

Halogenated imidazo[1,2-a]pyridines are crucial building blocks in organic synthesis, providing a reactive handle for further functionalization through various cross-coupling reactions. researchgate.net The introduction of a halogen atom at specific positions of the imidazo[1,2-a]pyridine core allows for the construction of more complex molecules with diverse biological activities. researchgate.netresearchgate.net Researchers have developed numerous methods for the halogenation of imidazo[1,2-a]pyridines, including metal-catalyzed, oxidant-mediated, and electrochemical approaches. researchgate.net The position and nature of the halogen substituent significantly influence the reactivity and biological profile of the resulting derivatives.

Among the halogenated derivatives, 6-iodoimidazo[1,2-a]pyridine stands out as a particularly valuable synthetic intermediate. The carbon-iodine bond at the 6-position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, as well as C-N and C-O bond-forming reactions. mdpi.comthieme-connect.combenthamdirect.com This reactivity allows for the introduction of a wide array of substituents at this position, making it a key scaffold for creating libraries of compounds for drug discovery and materials science research. mdpi.comevitachem.com For instance, it has been utilized in the synthesis of potential inhibitors of Rab geranylgeranyl transferase and molecules with activity against colon cancer cell lines. nih.govnih.gov The ability to selectively functionalize the 6-position makes this compound a cornerstone for developing novel imidazo[1,2-a]pyridine-based compounds with tailored properties. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B1303834 6-Iodoimidazo[1,2-a]pyridine CAS No. 426825-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXOOFUOEJPQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377405
Record name 6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426825-75-4
Record name 6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 6 Iodoimidazo 1,2 a Pyridine

Synthetic Routes and Methodologies

A prevalent method involves the reaction of 2-amino-5-iodopyridine (B21400) with chloroacetaldehyde. mdpi.com This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) at an elevated temperature. mdpi.com The process begins with the alkylation of the pyridine (B92270) nitrogen of 2-amino-5-iodopyridine by chloroacetaldehyde, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine (B132010) ring system. Subsequent workup with a base, like sodium carbonate, neutralizes the reaction mixture and facilitates the isolation of the final product. mdpi.com Yields for this transformation have been reported to be as high as 91%. mdpi.com

Another synthetic approach involves the reaction of 2-amino-5-iodopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing acetonitrile to produce ethyl this compound-2-carboxylate. This method introduces an ester functionality at the 2-position, which can be a useful handle for further derivatization.

ReactantsReagents & ConditionsProductYieldReference
2-Amino-5-iodopyridine, ChloroacetaldehydeAcetonitrile, 80°C, 8hThis compound91% mdpi.com
2-Amino-5-iodopyridine, Ethyl 3-bromo-2-oxopropanoateAcetonitrile, Reflux, 12hEthyl this compound-2-carboxylate56%

Chemical Reactivity and Transformations of 6 Iodoimidazo 1,2 a Pyridine

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: 6-Iodoimidazo[1,2-a]pyridine readily participates in Suzuki-Miyaura cross-coupling reactions with various boronic acids. These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. nih.gov This methodology allows for the introduction of aryl and heteroaryl substituents at the 6-position.

Aminocarbonylation: The introduction of a carboxamide group at the 6-position can be achieved through palladium-catalyzed aminocarbonylation. This reaction involves treating this compound with an amine and carbon monoxide in the presence of a palladium catalyst. mdpi.comresearchgate.net A recyclable heterogeneous palladium catalyst has been shown to be effective for this transformation. mdpi.com

C-N and C-O Bond Forming Reactions

Ligand-free iron/copper cocatalyst systems have been employed for the regioselective N- and S-arylation of this compound. thieme-connect.com This method allows for the formation of C-N and C-S bonds by coupling with various azoles and thiols, respectively. thieme-connect.com

Reaction TypeReactantsCatalyst/ReagentsProductReference
Suzuki CouplingThis compound, Boronic acidPd(PPh₃)₄, Na₂CO₃6-Aryl(or Heteroaryl)imidazo[1,2-a]pyridine nih.gov
AminocarbonylationThis compound, MorpholineSILP-Pd, DBU, CO(Imidazo[1,2-a]pyridin-6-yl)(morpholino)methanone mdpi.com
N-ArylationThis compound, AzolesCuO, FeCl₂·4H₂O6-(Azol-1-yl)imidazo[1,2-a]pyridine thieme-connect.com
S-ArylationThis compound, ThiolsCuO, FeCl₂·4H₂O6-(Thio)imidazo[1,2-a]pyridine thieme-connect.com

Role of 6 Iodoimidazo 1,2 a Pyridine in the Development of Biologically Active Molecules

Scaffold for Medicinal Chemistry

The imidazo[1,2-a]pyridine (B132010) core is a well-established pharmacophore, and the 6-iodo derivative serves as a versatile starting point for the synthesis of new biologically active compounds. nih.govmdpi.com The ability to functionalize the 6-position through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). researchgate.net By introducing diverse substituents at this position, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their potency and selectivity for specific biological targets. nih.govnih.gov

Enzyme Inhibition Studies

Development as Biological Probes and Imaging Agents

Examples of Bioactive Compounds Derived from 6-Iodoimidazo[1,2-a]pyridine

Anti-cancer Agents: A series of 6-substituted imidazo[1,2-a]pyridines, synthesized from the 6-iodo precursor, have demonstrated significant cytotoxic activity against colon cancer cell lines HT-29 and Caco-2. nih.gov These compounds were found to induce apoptosis through the release of cytochrome c and the activation of caspases 3 and 8. nih.gov

Enzyme Inhibitors: Derivatives of this compound have been investigated as potential inhibitors of Rab geranylgeranyl transferase (RGGT). nih.gov One such derivative, with an iodine at the C6 position, showed inhibitory activity against Rab11A prenylation. nih.gov

PET Imaging Agents: The 6-iodo-2-(4'-(dimethylamino)phenyl)imidazo[1,2-a]pyridine (IMPY) scaffold has been explored for the development of positron emission tomography (PET) imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease. researchgate.netevitachem.com

Derived Compound ClassBiological Target/ActivityReference
6-Substituted imidazo[1,2-a]pyridinesCytotoxic against colon cancer cells nih.gov
(3-(6-Iodoimidazo[1,2-a]pyridin-3-yl)-1-ethoxy-2-fluoro-1-oxopropan-2-yl)phosphonic acidRab geranylgeranyl transferase inhibitor nih.gov
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline derivativesPrecursors for PET imaging of β-amyloid plaques evitachem.com

Spectroscopic and Physicochemical Properties

NMR Spectroscopy (¹H and ¹³C)

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the protons of the imidazo[1,2-a]pyridine (B132010) ring system. mdpi.com The proton at the 5-position appears as a doublet of doublets around 8.40 ppm. The protons at positions 7 and 8 appear as doublets of doublets around 7.32 ppm and 7.42 ppm, respectively. The protons on the imidazole (B134444) ring at positions 2 and 3 typically appear as singlets or multiplets in the range of 7.52-7.58 ppm. mdpi.com

The ¹³C NMR spectrum in CDCl₃ displays signals for the eight carbon atoms of the bicyclic system, with the carbon bearing the iodine atom (C-6) appearing at a characteristic chemical shift. mdpi.com

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 244, consistent with its molecular formula C₇H₅IN₂. mdpi.com

Physical Properties

This compound is a pale yellow solid with a melting point in the range of 127–130 °C. mdpi.com

PropertyDataReference
Melting Point127–130 °C mdpi.com
Molecular Ion (MS)m/z 244 [M]⁺ mdpi.com
¹H NMR (CDCl₃, δ ppm)8.40 (dd, 1H), 7.58 (d, 1H), 7.52-7.53 (m, 1H), 7.42 (dd, 1H), 7.32 (dd, 1H) mdpi.com
¹³C NMR (CDCl₃, δ ppm)144.2, 134.1, 132.5, 130.8, 119.1, 112.3, 75.4 mdpi.com

Q & A

Basic: What are the optimized synthetic routes for 6-iodoimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound derivatives often involves iodine-catalyzed cyclization or multicomponent reactions. For example, iodine (I₂) in dimethyl sulfoxide (DMSO) facilitates the formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridines with α-haloketones . Optimized conditions include:

  • Temperature: 80–100°C under inert atmosphere.
  • Catalyst: 10 mol% I₂ for efficient halogenation at the 3-position .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .
    Critical Note: Excess iodine can lead to over-halogenation; monitor reaction progress via TLC at 30-minute intervals .

Basic: How do NMR and mass spectrometry (MS) techniques validate the structural integrity of this compound derivatives?

Methodological Answer:

  • ¹H NMR: Key signals include aromatic protons at δ 7.2–8.5 ppm and imidazole NH at δ 10.2–11.5 ppm. For 6-iodo derivatives, deshielding effects shift C-6 protons upfield by 0.3–0.5 ppm compared to non-iodinated analogues .
  • ¹³C NMR: The iodine atom at C-6 causes a downfield shift of ~25 ppm for the adjacent carbon (C-5) .
  • ESI-HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₆IN₂: calc. 244.9584, observed 244.9589) .

Basic: What in vitro assays are suitable for preliminary pharmacological screening of this compound derivatives?

Methodological Answer:
Standard cytotoxicity assays include:

  • Cell Lines: HepG2 (liver), MCF-7 (breast), A375 (melanoma), and Vero (control) .
  • Protocol: 72-hour incubation, 10 μM compound concentration, measured via MTT assay.
  • Data Interpretation: IC₅₀ values <20 μM (e.g., compound 10i shows IC₅₀ = 16 μM against MCF-7) indicate therapeutic potential .

Advanced: How do substituent modifications at the 2- and 3-positions affect the anticancer SAR of 6-iodoimidazo[1,2-a]pyridines?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) at C-2 enhances cytotoxicity (e.g., 10j vs. 10k : IC₅₀ drops from 15 μM to 13 μM in HepG2) by increasing electrophilicity .
  • Amino Groups (-NH₂): Improve solubility but reduce membrane permeability; acetylation restores activity (e.g., 10m vs. 10l : IC₅₀ improves from 14 μM to 12 μM) .
  • 3-Position Halogens: Iodo > bromo > chloro in potency due to enhanced hydrophobic interactions .

Advanced: What mechanistic insights explain the anti-inflammatory activity of 6-iodoimidazo[1,2-a]pyridines?

Methodological Answer:

  • Targets: Inhibition of NF-κB and COX-2 pathways, validated via luciferase reporter assays and Western blotting .
  • In Vivo Models: Murine collagen-induced arthritis (CIA) shows 50% reduction in TNF-α levels at 10 mg/kg dosing .
  • Structural Prerequisites: A 6-iodo group enhances binding affinity to IKKβ (Ki = 0.8 nM) compared to non-halogenated analogues (Ki = 5.2 nM) .

Advanced: How does polymorphism affect the photophysical properties of cyano-substituted 6-iodoimidazo[1,2-a]pyridines?

Methodological Answer:

  • Crystallographic Analysis: Three polymorphs of 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine exhibit yellow (Form I), orange (Form II), and red (Form III) luminescence due to variations in hydrogen-bonding networks .
  • ESIPT Mechanism: Excited-state intramolecular proton transfer (ESIPT) is modulated by crystal packing; Form III shows a 70 nm red shift compared to Form I .

Advanced: How can Suzuki-Miyaura cross-coupling reactions diversify this compound derivatives?

Methodological Answer:

  • Optimized Conditions: Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 12 hours .
  • Scope: Aryl/heteroaryl boronic acids couple at C-3 with >75% yield. Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) require higher temperatures (100°C) .

Advanced: What green chemistry approaches improve the sustainability of this compound synthesis?

Methodological Answer:

  • Solvent-Free Reactions: Et₃N-catalyzed one-pot reactions of heterocyclic ketene aminals (HKAs) and aldehydes achieve 90% yield without toxic solvents .
  • Flow Reactors: Continuous flow systems reduce reaction time from 6 hours (batch) to 20 minutes, minimizing by-products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Iodoimidazo[1,2-a]pyridine
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6-Iodoimidazo[1,2-a]pyridine

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